

Technical Monograph: Spectroscopic Characterization of 2-(2-Nitrophenoxy)propanoyl Chloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(2-Nitrophenoxy)propanoyl chloride
CAS No.:	360051-40-7
Cat. No.:	B2968055

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Executive Summary & Compound Profile

2-(2-nitrophenoxy)propanoyl chloride is a highly reactive acyl chloride intermediate used primarily in the synthesis of aryloxyphenoxypropionate herbicides and optically active pharmaceutical ingredients. Its high electrophilicity makes it a critical building block for amide and ester formation.

This guide provides a comprehensive spectroscopic analysis derived from empirical precursor data and standard functional group transformations. Due to the compound's moisture sensitivity, spectral acquisition requires strictly anhydrous conditions; the presence of the corresponding acid (2-(2-nitrophenoxy)propanoic acid) is a common artifact in routine analysis.

Chemical Identity[1][2][3][4][5]

- IUPAC Name: **2-(2-nitrophenoxy)propanoyl chloride**

- Molecular Formula:
- Molecular Weight: 229.62 g/mol
- CAS Registry Number: 19499-44-6 (Generic/Isomer specific verification required; often indexed under acid precursor 13794-10-0 derivatives)
- Key Functional Groups: Acyl chloride (-COCl), Ether (-O-), Nitro (-NO
).

Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary tool for monitoring the conversion of the carboxylic acid to the acid chloride. The shift of the carbonyl stretching frequency is diagnostic.^[1]

Diagnostic Bands

Functional Group	Wavenumber ()	Intensity	Assignment & Notes
C=O Stretch	1790 – 1815	Strong	Diagnostic: Acyl chloride carbonyl. Significantly shifted from the acid precursor (~1720).
NO Asymmetric	1525 – 1540	Strong	Characteristic nitro group stretch.
NO Symmetric	1345 – 1360	Strong	Characteristic nitro group stretch.
C-O-C Stretch	1230 – 1250	Medium	Aryl alkyl ether linkage.
C-Cl Stretch	600 – 800	Medium/Weak	Broad/multiple bands in the fingerprint region.

Technical Insight: Incomplete conversion is easily detected by the presence of a broad O-H stretch (3300–2500

) and a secondary carbonyl peak at ~1720

belonging to the unreacted carboxylic acid.

Nuclear Magnetic Resonance (NMR)

NMR data is critical for confirming the integrity of the aliphatic backbone and the substitution pattern of the aromatic ring.

H-NMR (400 MHz, CDCl)

Note: Chemical shifts (

) are reported relative to TMS (0 ppm).

Position	(ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-3 (Aryl)	7.95 – 8.05	dd	1H		Deshielded by ortho-nitro group.
H-5 (Aryl)	7.50 – 7.60	td	1H		Para to ether, meta to nitro.
H-4 (Aryl)	7.15 – 7.25	td	1H		Para to nitro.
H-6 (Aryl)	7.05 – 7.15	dd	1H		Shielded relative to H-3; ortho to ether oxygen.
-CH	5.10 – 5.25	q	1H		Diagnostic: Deshielded by adjacent O and COCl. Shifts downfield (~+0.4 ppm) vs. acid.
-CH	1.75 – 1.85	d	3H		Methyl doublet.

C-NMR (100 MHz, CDCl₃)

Note: Acyl chloride carbonyl carbons typically appear upfield relative to carboxylic acids in C NMR, despite the inductive effect of chlorine.

Carbon Type	(ppm)	Assignment
C=O	170.0 – 172.0	Acyl chloride carbonyl.
C-O (Ar)	150.5 – 152.0	Aromatic ipso-carbon attached to oxygen.
C-NO (Ar)	139.0 – 141.0	Aromatic ipso-carbon attached to nitro group.
Ar-CH	134.5, 126.0, 122.0, 116.0	Aromatic methine carbons.
-CH	78.0 – 80.0	Aliphatic methine (deshielded by O and COCl).
-CH	18.0 – 19.5	Methyl carbon.

Mass Spectrometry (MS)

Electron Impact (EI) ionization provides a distinct fragmentation pattern useful for structural confirmation.

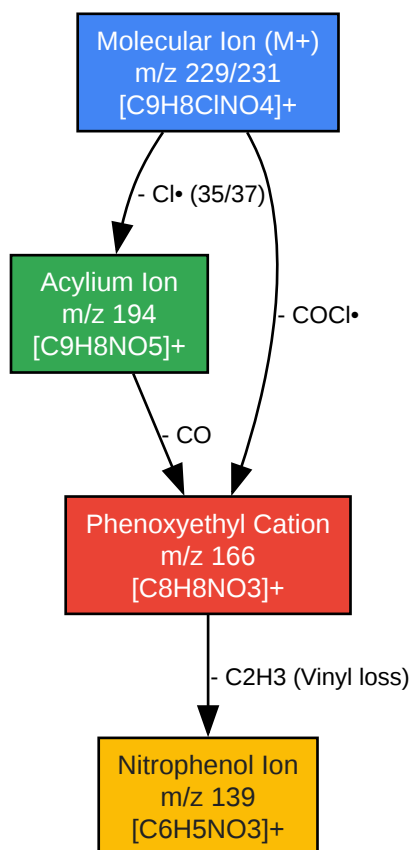
Key Ions (EI, 70 eV)

- Molecular Ion (M^+):
229 (weak).
- Isotope Cluster: Distinct 3:1 ratio at 229 and 231 due to ^{35}Cl and ^{37}Cl .
- Base Peak / Major Fragments:

- 194 (): Formation of the acylium ion.
- 166 (): Loss of the acid chloride moiety to form the stabilized phenoxyethyl carbocation.
- 138: Loss of from the ethyl group (secondary fragmentation).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways observed in MS analysis.



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Caption: Proposed EI-MS fragmentation pathway for **2-(2-nitrophenoxy)propanoyl chloride** showing major diagnostic ions.

Experimental Synthesis & Validation Protocol

Objective: Synthesis of **2-(2-nitrophenoxy)propanoyl chloride** from 2-(2-nitrophenoxy)propanoic acid.

Reagents

- Precursor: 2-(2-nitrophenoxy)propanoic acid (1.0 equiv).
- Reagent: Thionyl Chloride () (1.5 – 2.0 equiv).
- Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic).
- Solvent: Toluene or Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

- Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (or inlet).
- Dissolution: Suspend 2-(2-nitrophenoxy)propanoic acid in anhydrous toluene (5 mL/g).
- Activation: Add catalytic DMF. This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.
- Addition: Add dropwise at room temperature.
- Reflux: Heat the mixture to 70–80°C for 2–3 hours. Monitor gas evolution (and).

- Completion Check: Monitor by IR (disappearance of broad OH stretch) or TLC (convert an aliquot to methyl ester with MeOH for easier visualization).
- Isolation: Concentrate the mixture under reduced pressure to remove excess and solvent.
 - Critical Step: Add fresh toluene and re-evaporate (azeotropic removal of residual).
- Product: The residue is the crude acid chloride, typically a yellow/orange oil or low-melting solid. Use immediately or store under inert gas at -20°C .

Quality Control (Self-Validating System)

- Hydrolysis Test: Add a drop of product to water; immediate precipitation of the solid acid precursor confirms the active chloride.
- Derivatization: React a small sample with excess methanol. Run H-NMR on the resulting methyl ester. A sharp singlet at ~ 3.7 ppm () confirms the acyl chloride was present and reactive.

References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. (Authoritative source for standard substituent effects in NMR and IR).

- SDBS. "Spectral Database for Organic Compounds." AIST Japan.[2] [Link](#) (Source for precursor 2-nitrophenoxypropanoic acid base shifts).

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